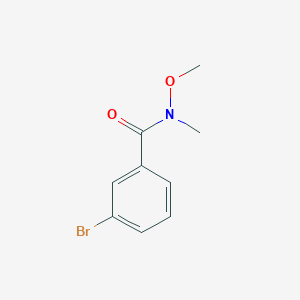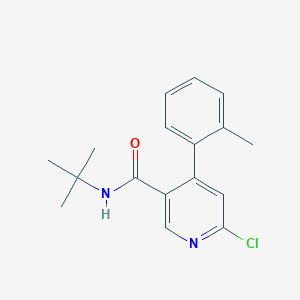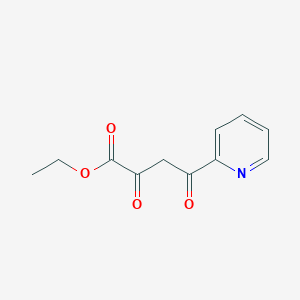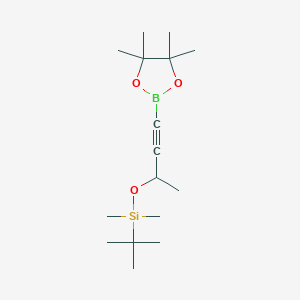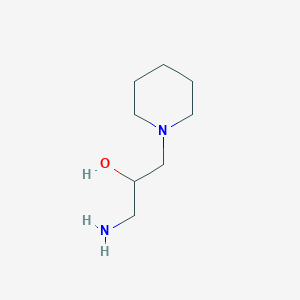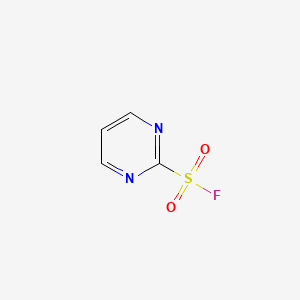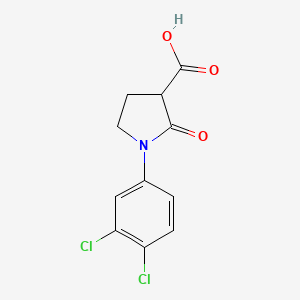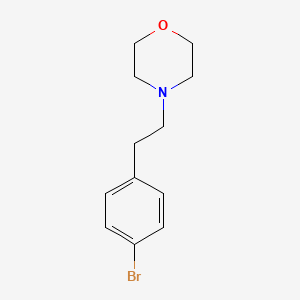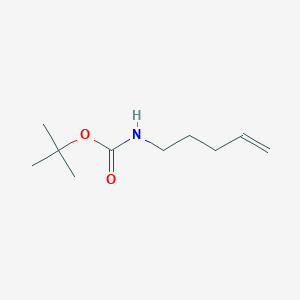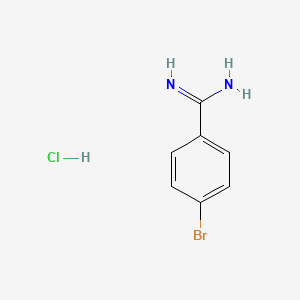
4-Bromobenzamidine hydrochloride
Overview
Description
4-Bromobenzamidine hydrochloride is an organic compound with the chemical formula C7H8BrN2·HCl. It is a white crystalline solid that is soluble in methanol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Mode of Action
Given its structural similarity to Benzamidine, it may interact with its targets in a similar manner . .
Biochemical Pathways
It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving interactions with multiple targets and pathways .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromobenzamidine hydrochloride, it is sensitive to light and should be stored in a dark place . It’s also hygroscopic, meaning it readily absorbs moisture from the environment . These factors could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases . It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of thrombin by this compound can affect blood coagulation pathways, leading to changes in gene expression related to coagulation factors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity . This binding interaction prevents the protease from cleaving its substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by affecting transcription factors involved in protease regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under dark and inert conditions at room temperature, but prolonged exposure to light or air can lead to degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on proteases for extended periods, although its efficacy may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of metabolites involved in protease regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on proteases. The compound’s distribution is influenced by its solubility and binding affinity to cellular components.
Subcellular Localization
This compound localizes to specific subcellular compartments, such as the cytoplasm and lysosomes . Its activity and function are influenced by its localization, as it can interact with proteases within these compartments. Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzamidine hydrochloride typically involves the bromination of benzamidine. The process can be carried out using an active brominating reagent such as hydrobromic acid and sodium bromide under alkaline conditions to obtain 4-bromobenzamidine. This intermediate is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzamidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrobromic Acid (HBr): Used in the bromination step.
Sodium Bromide (NaBr): Acts as a brominating agent.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
4-Bromobenzamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A parent compound with similar inhibitory effects on serine proteases.
4-Chlorobenzamidine: A similar compound with a chlorine atom instead of bromine.
4-Fluorobenzamidine: Another analog with a fluorine atom.
Uniqueness
4-Bromobenzamidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
4-bromobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHEBSPHHMJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970704 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55368-42-8 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromobenzamidine hydrochloride in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, and what makes it suitable for this application?
A1: this compound (II) serves as a crucial building block in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, which are liquid crystals. The research paper outlines a multi-step synthetic pathway []. this compound undergoes a cyclization reaction with 1-dimethylamino-3-dimethylimino-2-(4-n-hexylphenyl) propene perchlorate (I) in the presence of sodium methoxide. This reaction yields 5-(4-n-hexylphenyl)-2-(4-bromophenyl)pyrimidine (III). Subsequently, III reacts with cuprous cyanide to produce the target 5-(4-n-hexylphenyl)-2-(4-cyanophenyl)pyrimidine (IV).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
